3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is a compound that falls under the category of benzoxazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that combines a propanoic acid moiety with a 4-oxo-2H-benzo[e][1,3]oxazine core, contributing to its potential as a bioactive agent.
The compound can be synthesized through various methods, primarily involving the reaction of specific precursors such as 2-aminophenols and appropriate carbonyl compounds. It has been referenced in several scientific studies and patents, highlighting its relevance in pharmaceutical research and development.
Chemically, 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is classified as an oxazine derivative. Oxazines are heterocyclic compounds that contain nitrogen and oxygen within their ring structure, often exhibiting significant pharmacological properties.
The synthesis of 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and composition of the synthesized compound.
The molecular formula of 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is . Its structure features a benzoxazine ring with a ketone functional group at the 4-position and a propanoic acid side chain.
Key structural data include:
The compound can participate in various chemical reactions typical for carboxylic acids and heterocyclic compounds:
Reactions should be conducted under controlled conditions to avoid degradation or side reactions. The stability of the compound in various solvents can also influence its reactivity.
The mechanism of action for 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid involves its interaction with specific biological targets. It may act on enzymes or receptors relevant to various physiological pathways.
Research indicates that similar compounds exhibit inhibitory effects on certain biological processes, such as platelet aggregation and inflammation pathways, which could be extrapolated to this compound based on its structural similarities.
Relevant analyses include spectroscopic methods (e.g., Infrared Spectroscopy) to determine functional groups and purity assessments through chromatographic techniques.
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid has potential applications in:
Research into this compound continues to reveal its potential benefits in various therapeutic areas, making it a subject of interest in ongoing scientific investigations.
The benzooxazin-4-one core functions as a pharmacophoric chameleon, enabling diverse biological activities through strategic substitution patterns. Its significance arises from three key attributes:
Electrophilic Reactivity: The lactam carbonyl (C4=O) and electron-deficient C2 position create sites susceptible to nucleophilic attack, facilitating covalent or transient interactions with biological nucleophiles (e.g., serine hydrolases, cysteine residues). This underpins the inhibitory activity against enzymes like topoisomerase I and bacterial histidine kinases [3] [8].
Planar Aromatic Surface: The fused benzene-oxazinone system provides a rigid, hydrophobic platform for DNA intercalation or protein binding pocket insertion. Modifications at C6, C7, or C8 alter electron density and steric bulk, tuning affinity for macromolecular targets [3] [5].
Structural Mimicry: Natural derivatives (e.g., DIBOA, DIMBOA) act as plant defense alkaloids, while synthetic analogs mimic endogenous structures like quinazolinediones or fused lactam neurotransmitters. This enables targeting of neurological, metabolic, and infectious disease pathways [5] [8].
Table 1: Therapeutic Applications of Benzooxazin-4-one Derivatives
Biological Target | Compound Example | Clinical Indication | Reference |
---|---|---|---|
PPARα/γ Receptors | DRF-2519 (TZD-linked benzoxazinone) | Diabetes, Hyperlipidemia | [5] |
Bacterial Histidine Kinase | Benzoxazine derivative 34 | Antibacterial | [3] |
Topoisomerase I | BONC-013 (Ethyl ester derivative) | Anticancer (Solid Tumors) | [8] |
Coagulation Factor Xa | 1,4-Benzoxazinone 13 | Antithrombotic | [3] |
Mycobacterium tuberculosis | 2-Oxo-1,4-benzoxazine derivative 56 | Antitubercular | [3] |
The tethering of propanoic acid (–CH₂–CH₂–COOH) to the N3 position of the benzooxazinone core transforms the molecule into a versatile carboxylic acid adapter. This modification confers three critical pharmacological advantages:
Enhanced Solubility & Transport: The ionizable carboxylic acid (pKa ~4.5) improves aqueous solubility at physiological pH versus methyl or ethyl esters. This facilitates cellular uptake via monocarboxylate transporters (MCTs), particularly in acidic tumor microenvironments or inflamed tissues [6] [9].
Conformational Flexibility: The three-carbon chain acts as a semi-rigid spacer, optimally positioning the carboxylic acid 6–7 Å from the benzoxazinone plane. This enables simultaneous engagement of distinct binding subsites (e.g., enzyme active pockets + allosteric regions) without steric clash [6] [7].
Metabolic Integration: Propanoic acid serves as a metabolically stable bioisostere for endogenous short-chain fatty acids (e.g., propionate, succinate semi-aldehyde). This allows incorporation into mitochondrial β-oxidation or Krebs cycle pathways, modulating energy metabolism in diseased cells [6] [8].
Table 2: Impact of N3-Substituents on Benzooxazinone Bioactivity
N3 Substituent | Key Pharmacological Property | Example Activity |
---|---|---|
Propanoic Acid (Target) | Balanced solubility-bioactivity profile | Topo I inhibition (IC₅₀: μM range) |
Ethoxycarbonylmethyl (BONC-002) | Enhanced membrane permeability | Moderate catalytic inhibition |
Hydroxyethyl (BONC-001) | Increased hydrogen bonding capacity | Strong catalytic inhibition |
Methyl (BONC-011) | Elevated hydrophobic contact | Poisonous effect (Topo I) |
The development of 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid reflects three distinct phases in benzoxazine drug design:
Phase 1: Natural Product Inspiration (1960s–1980s)Isolation of 2,4-dihydroxy-1,4-benzoxazin-3-ones (DIBOA) from maize and wheat revealed innate antifungal/insecticidal properties. Early synthetic efforts focused on agrochemical agents, with propanoic acid chains introduced to mimic plant hormone auxins [5] [8].
Phase 2: Rational Synthetic Optimization (1990s–2010s)Advances in heterocyclic chemistry enabled targeted N3-functionalization. The propanoic acid motif emerged as superior to acetic acid (less flexible) or butanoic acid (increased metabolic instability) for CNS penetration and oral bioavailability. Key milestones included:
Structure-activity relationship (SAR) studies confirming the critical role of the terminal carboxylic acid for topoisomerase I inhibition [8]
Phase 3: Target-Directed Hybrids (2020s–Present)Modern applications leverage the compound as a molecular building block:
Table 3: Calculated Molecular Properties of 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic Acid
Property | Value | Prediction Method |
---|---|---|
Molecular Formula | C₁₁H₁₁NO₄ | Empirical |
Molecular Weight | 221.21 g/mol | Mass spectrometry |
logP (Octanol-Water) | 1.2 ± 0.3 | ChemAxon |
Hydrogen Bond Donors | 1 (COOH) | Structural analysis |
Hydrogen Bond Acceptors | 4 (2x O, N, C=O) | Structural analysis |
Topological Polar Surface Area | 66.4 Ų | Ertl Algorithm |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0